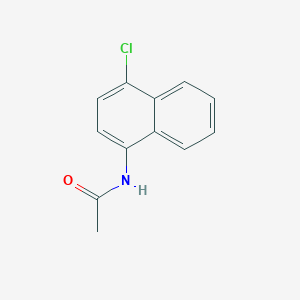

N-(4-chloro-1-naphthyl)acetamide

Description

Properties

IUPAC Name |

N-(4-chloronaphthalen-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-8(15)14-12-7-6-11(13)9-4-2-3-5-10(9)12/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTPLDREKGPIHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C2=CC=CC=C21)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Synthesis

Synthetic Routes

N-(4-chloro-1-naphthyl)acetamide can be synthesized through various methods, often involving the reaction of 4-chloro-1-naphthylamine with acetic anhydride or acetyl chloride. The reaction conditions typically require the use of a solvent such as dichloromethane and may include catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to enhance yield and purity.

Table 1: Synthetic Methods Overview

| Method | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Acetylation | 4-Chloro-1-naphthylamine, Acetic Anhydride | Room Temperature | 85 |

| Acetylation with DCC | 4-Chloro-1-naphthylamine, Acetyl Chloride | Reflux in Dichloromethane | 90 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it may induce apoptosis in cancer cells and inhibit cell proliferation. For instance, a study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) .

Mechanism of Action

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. This interaction can lead to the inhibition of critical pathways involved in tumor growth and survival .

Table 2: Summary of Biological Activities

| Activity Type | Target Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | MDA-MB-231 | 1 | Induces apoptosis |

| Cytotoxicity | HCT-116 | 5 | Cell cycle arrest |

| Antiproliferative | HeLa | 3 | Inhibition of cell division |

Medical Applications

Drug Development

this compound is being investigated for its potential use in drug development, particularly for targeting specific enzymes involved in cancer progression. Its structural properties allow for modifications that can enhance efficacy and reduce toxicity .

Case Study: Anticancer Agent Development

A notable case study involved the synthesis of a series of naphthalene-substituted derivatives based on this compound. These derivatives were evaluated for their anticancer activity, showing promising results in preclinical models. For example, compound 6a exhibited significant tumor suppression in vivo without apparent toxicity at therapeutic doses .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized as an intermediate in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for producing compounds with specific functionalities required in pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

The following analysis compares N-(4-chloro-1-naphthyl)acetamide with structurally related acetamide derivatives, focusing on substituent effects, core structural variations, and synthesis methodologies.

Structural and Substituent Variations

Table 1: Key Structural Features of Acetamide Derivatives

Substituent Effects

- Chloro vs. Nitro Groups : Chloro substituents (as in the target compound) are electron-withdrawing but less polar than nitro groups. Nitro-substituted analogs (e.g., ) may exhibit higher reactivity in electrophilic substitutions due to stronger electron withdrawal .

- Hydroxy and Methoxy Groups : Hydroxy substituents (e.g., ) enhance hydrogen-bonding capacity, improving solubility in polar solvents. Methoxy groups (e.g., ) offer steric bulk and moderate electron-donating effects .

- Carbazole derivatives, for instance, are associated with planar aromatic systems that may enhance π-π stacking interactions .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-chloro-1-naphthyl)acetamide?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling 4-chloro-1-naphthylamine with chloroacetyl chloride under anhydrous conditions (e.g., in dichloromethane) at 0–5°C to minimize side reactions. Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization . Purification often employs column chromatography with ethyl acetate/hexane gradients, followed by recrystallization from ethanol to achieve >95% purity.

Q. What standard characterization techniques are used to confirm the structural identity of this compound?

Key methods include:

- NMR spectroscopy : H and C NMR to verify aromatic proton environments and acetamide carbonyl signals (e.g., δ ~168–170 ppm for the carbonyl carbon).

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 234.05 for CHClNO).

- Melting point analysis : Consistency with literature values (e.g., 155–162°C) to assess purity .

Q. How can researchers assess the preliminary biological activity of this compound?

Initial screening involves:

- In vitro cytotoxicity assays (e.g., MTT assay) against cancer cell lines like HeLa or MCF-7 to determine IC values .

- Enzyme inhibition studies : Testing against targets such as kinases or proteases using fluorogenic substrates.

- Molecular docking to predict binding affinities with proteins like EGFR or PARP, followed by surface plasmon resonance (SPR) for experimental validation .

Advanced Research Questions

Q. How can conflicting data on reaction yields or by-product formation be resolved during synthesis?

Discrepancies often arise from variations in solvent polarity, temperature, or catalyst loading. For example:

- Low yields : Optimize stoichiometry (e.g., 1.2:1 molar ratio of chloroacetyl chloride to naphthylamine) and use inert atmospheres to prevent hydrolysis.

- By-products : Employ gradient elution in HPLC to isolate impurities, followed by LC-MS to identify structures (e.g., dimerization products or unreacted intermediates) .

Q. What advanced structural analysis techniques elucidate the crystallographic or electronic properties of this compound?

- Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths and angles, particularly the chloro-naphthyl and acetamide moieties.

- Density functional theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for electrophilic substitution .

- IR spectroscopy : Correlate carbonyl stretching frequencies (e.g., ~1650 cm) with hydrogen-bonding interactions in polymorphic forms .

Q. How can researchers reconcile discrepancies between computational docking predictions and experimental binding assays?

- Refine docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models to better mimic physiological conditions.

- Validate with orthogonal assays : Pair SPR with isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS).

- Mutagenesis studies : Identify key amino acid residues in the target protein that influence binding, then re-run docking simulations .

Q. What methodologies optimize the stability and solubility of this compound in biological assays?

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to enhance aqueous solubility while avoiding cytotoxicity.

- Lipid-based formulations : Encapsulate the compound in liposomes to improve bioavailability.

- pH profiling : Assess stability across pH 2–8 using UV-Vis spectroscopy to identify degradation pathways (e.g., hydrolysis of the acetamide bond) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.